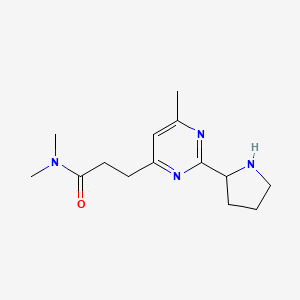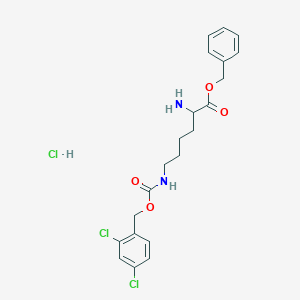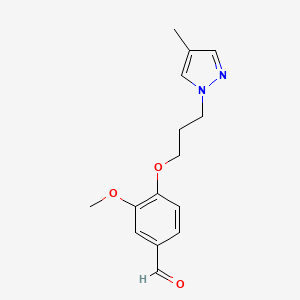
Lergo; Lergotril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lergotrile is synthesized through a series of chemical reactions involving the ergoline structure. . The reaction conditions often require the use of specific reagents and catalysts to ensure the correct configuration and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for Lergotrile are not widely documented, the synthesis would likely involve large-scale chemical reactors and stringent quality control measures to ensure the consistency and safety of the compound. The process would also need to address the handling and disposal of hazardous reagents and by-products.
化学反応の分析
Types of Reactions
Lergotrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ergoline structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine atom in the ergoline nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of Lergotrile, while substitution reactions can produce halogenated analogs.
科学的研究の応用
Lergotrile has been explored in various scientific research applications, including:
Chemistry: As a model compound for studying ergoline derivatives and their chemical behavior.
Biology: Investigating its effects on dopamine receptors and related biological pathways.
Medicine: Although not successful in treating Parkinson’s disease, it provides insights into the development of dopamine receptor agonists.
作用機序
Lergotrile exerts its effects primarily by acting as a dopamine receptor agonist . It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby influencing various neurological processes. This mechanism is particularly relevant in the context of Parkinson’s disease, where dopamine levels are typically reduced .
類似化合物との比較
Similar Compounds
Bromocriptine: Another ergoline derivative used as a dopamine receptor agonist.
Pergolide: Similar in structure and function, used in the treatment of Parkinson’s disease.
Cabergoline: Known for its long half-life and high affinity for dopamine receptors.
Uniqueness of Lergotrile
Lergotrile’s uniqueness lies in its specific chemical structure, particularly the presence of the chlorine atom and the acetonitrile group.
特性
分子式 |
C17H18ClN3 |
|---|---|
分子量 |
299.8 g/mol |
IUPAC名 |
2-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile |
InChI |
InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3 |
InChIキー |
JKAHWGPTNVUTNB-UHFFFAOYSA-N |
正規SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)
![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)



![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)

